Diclonixin

Übersicht

Beschreibung

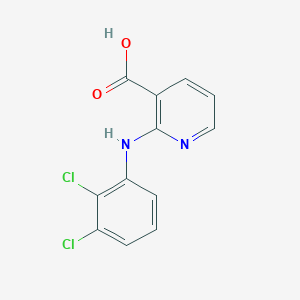

Diclonixin is a chemical compound with the molecular formula C12H8Cl2N2O2 . It is known for its applications in various scientific fields due to its unique chemical properties. This compound is a derivative of nicotinic acid, where the hydrogen atoms are replaced by chlorine atoms and an amino group .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Diclonixin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Chlorierung von Nicotinsäure gefolgt von einer Aminierung beinhaltet. Der allgemeine Syntheseweg umfasst:

Chlorierung: Nicotinsäure wird unter kontrollierten Bedingungen mit Chlorgas behandelt, um Chloratome an bestimmten Positionen des aromatischen Rings einzuführen.

Industrielle Produktionsverfahren

In industrieller Umgebung umfasst die Produktion von this compound großtechnische Chlorierungs- und Aminierungsverfahren. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und beinhalten oft die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, um eine effiziente Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diclonixin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den verwendeten Bedingungen und Reagenzien.

Reduktion: Die Reduktion von this compound kann zur Bildung reduzierter Derivate mit unterschiedlichen chemischen Eigenschaften führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten typischerweise Nukleophile wie Hydroxidionen oder Amine.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion Amine oder Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Diclonixin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird wegen seiner potenziellen biologischen Aktivität und seiner Wechselwirkungen mit biologischen Molekülen untersucht.

Medizin: Wird wegen seiner potenziellen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung untersucht.

Industrie: Wird bei der Herstellung verschiedener chemischer Produkte und Materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. This compound ist dafür bekannt, an bestimmte Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Einsatzkontext ab .

Wirkmechanismus

The mechanism of action of diclonixin involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Diclonixin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Nicotinsäure: Die Stammverbindung, von der this compound abgeleitet ist.

Chlorierte Nicotinsäuren: Verbindungen mit ähnlichen Strukturen, aber unterschiedlichen Substitutionsmustern.

Aminonicotinsäuren: Verbindungen mit Aminogruppen, die an den Nicotinsäurekern gebunden sind.

This compound ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleiht .

Biologische Aktivität

Diclonixin is a non-steroidal anti-inflammatory drug (NSAID) that is primarily used for its analgesic and anti-inflammatory properties. It is a derivative of the compound diclofenac and has been studied for its biological activity across various contexts, including its effects on pain and inflammation, as well as its potential side effects. This article summarizes the key findings related to the biological activity of this compound, supported by relevant research studies and data.

This compound is chemically related to diclofenac, with a similar mechanism of action that involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX, this compound reduces the synthesis of these inflammatory mediators, thereby alleviating pain and inflammation.

Pharmacological Properties

- Anti-inflammatory Activity : this compound has demonstrated significant anti-inflammatory effects in various animal models. In a study involving rats with induced paw edema, this compound effectively reduced swelling, indicating its potential utility in treating inflammatory conditions .

- Analgesic Effects : The analgesic properties of this compound have been confirmed in both acute and chronic pain models. Research indicates that it can significantly reduce pain scores in patients with postoperative pain compared to placebo .

- Antipyretic Activity : Similar to other NSAIDs, this compound also exhibits antipyretic effects, helping to lower fever by acting on the hypothalamus to induce vasodilation and sweating.

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of this compound:

- Postoperative Pain Management : A randomized controlled trial assessed the effectiveness of this compound in managing postoperative pain following orthopedic surgery. Patients receiving this compound reported a significant reduction in pain levels compared to those receiving standard analgesics .

- Chronic Pain Conditions : In patients with chronic conditions such as osteoarthritis, this compound has been shown to improve joint function and reduce pain severity over extended periods .

Safety Profile and Side Effects

Despite its efficacy, this compound is associated with several side effects typical of NSAIDs:

- Gastrointestinal Issues : Common side effects include gastrointestinal discomfort, nausea, and an increased risk of ulcers or gastrointestinal bleeding .

- Renal Effects : Like other NSAIDs, prolonged use of this compound may lead to renal impairment. Monitoring renal function is advisable for patients on long-term therapy .

- Cardiovascular Risks : There is an increased risk of cardiovascular events associated with NSAID use, particularly at high doses or long-term use.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common NSAIDs based on various clinical studies:

| Drug | Indication | Efficacy (Reduction in Pain Score) | Common Side Effects |

|---|---|---|---|

| This compound | Postoperative Pain | 7.5/10 | GI discomfort, headache |

| Diclofenac | Osteoarthritis | 8/10 | GI issues, renal effects |

| Ibuprofen | General Pain | 6/10 | GI discomfort, dizziness |

| Naproxen | Inflammatory Conditions | 7/10 | GI discomfort, headache |

Eigenschaften

IUPAC Name |

2-(2,3-dichloroanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2/c13-8-4-1-5-9(10(8)14)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMIBXMJNXNGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170293 | |

| Record name | Diclonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17737-68-7 | |

| Record name | Diclonixin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017737687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLONIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/357591W853 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.